cis-Decahydro-1-naphthol
Overview
Description
cis-Decahydro-1-naphthol: is an organic compound with the molecular formula C10H18O . It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a decahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Naphthalene: One common method to synthesize cis-Decahydro-1-naphthol involves the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Reduction of 1-Tetralone: Another method involves the reduction of 1-tetralone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Decahydro-1-naphthol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form decahydro-1-naphthylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. Reagents such as acyl chlorides or alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Decahydro-1-naphthone or decahydro-1-naphthoic acid.
Reduction: Decahydro-1-naphthylamine.
Substitution: Esters or ethers of decahydro-1-naphthol.
Scientific Research Applications
cis-Decahydro-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: this compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of cis-Decahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways.
Comparison with Similar Compounds
trans-Decahydro-1-naphthol: Similar in structure but differs in the spatial arrangement of hydrogen atoms around the ring system.
Decahydro-2-naphthol: Another isomer with the hydroxyl group located at the second position.
1-Naphthol: An aromatic compound with a hydroxyl group attached to the naphthalene ring.
Uniqueness of cis-Decahydro-1-naphthol: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer and other related compounds. This configuration affects its reactivity, solubility, and interaction with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOISQLWLWLEW-SMILAEQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2[C@@H](C1)CCC[C@@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957569 | |
Record name | Decahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36159-47-4 | |
Record name | Decahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.